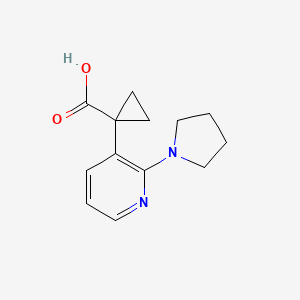
1-(2-(Pyrrolidin-1-yl)pyridin-3-yl)cyclopropanecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(Pyrrolidin-1-yl)pyridin-3-yl)cyclopropanecarboxylic acid is a compound that features a pyrrolidine ring, a pyridine ring, and a cyclopropane carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Pyrrolidin-1-yl)pyridin-3-yl)cyclopropanecarboxylic acid typically involves the construction of the pyrrolidine and pyridine rings followed by their functionalization and coupling with the cyclopropane carboxylic acid group. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1-(2-(Pyrrolidin-1-yl)pyridin-3-yl)cyclopropanecarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidine-2,5-diones.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring can yield pyrrolidine-2,5-diones, while nucleophilic substitution can introduce various functional groups onto the pyridine ring.
科学研究应用
1-(2-(Pyrrolidin-1-yl)pyridin-3-yl)cyclopropanecarboxylic acid has several applications in scientific research:
作用机制
The mechanism of action of 1-(2-(Pyrrolidin-1-yl)pyridin-3-yl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with enantioselective proteins, leading to different biological profiles depending on the spatial orientation of substituents . The compound’s effects are mediated through its binding to these targets, which can influence various biochemical pathways.
相似化合物的比较
Similar Compounds
Pyrrolidine-2,5-diones: These compounds share the pyrrolidine ring and have similar biological activities.
Pyridine derivatives: Compounds with a pyridine ring can have similar chemical reactivity and biological properties.
Cyclopropane carboxylic acids: These compounds share the cyclopropane carboxylic acid group and can undergo similar chemical reactions.
Uniqueness
1-(2-(Pyrrolidin-1-yl)pyridin-3-yl)cyclopropanecarboxylic acid is unique due to its combination of the pyrrolidine, pyridine, and cyclopropane carboxylic acid groups. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for scientific research.
属性
分子式 |
C13H16N2O2 |
|---|---|
分子量 |
232.28 g/mol |
IUPAC 名称 |
1-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C13H16N2O2/c16-12(17)13(5-6-13)10-4-3-7-14-11(10)15-8-1-2-9-15/h3-4,7H,1-2,5-6,8-9H2,(H,16,17) |
InChI 键 |
UEUNBLUWACXPGR-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C2=C(C=CC=N2)C3(CC3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


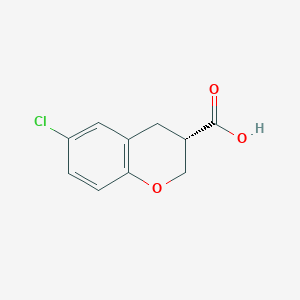


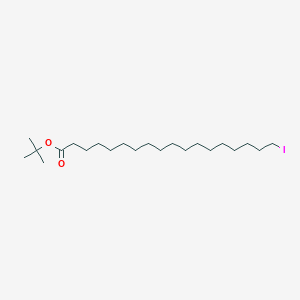

![(5-Benzyl-2-methylhexahydrofuro[3,2-c]pyridin-3a(4H)-yl)methanamine](/img/structure/B13348385.png)
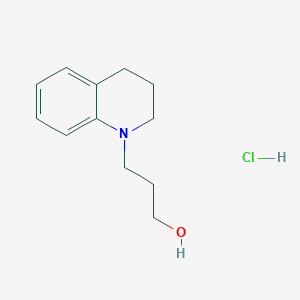
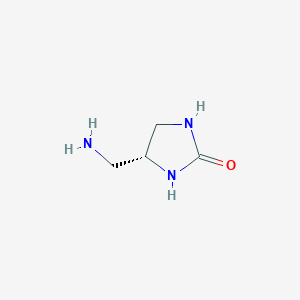
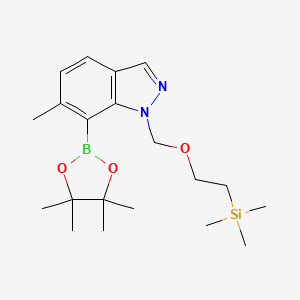
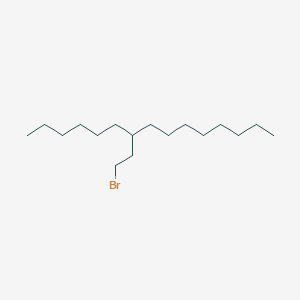
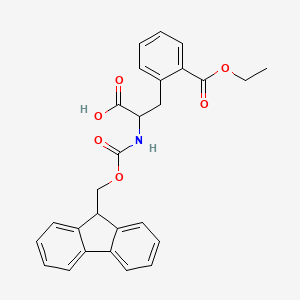
![2-(Cyclopropylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-azaspiro[4.5]decane-4-carboxamide](/img/structure/B13348420.png)
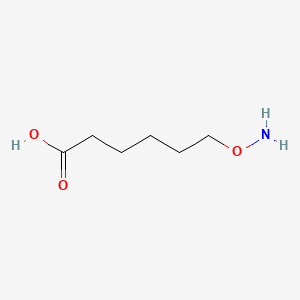
![2,3,7,8,12,13-hexabutoxy-5,10,21-trithiaheptacyclo[12.6.1.04,19.06,18.09,17.011,16.015,20]henicosa-1,3,6,8,11,13,15(20),16,18-nonaene](/img/structure/B13348432.png)
